![molecular formula C12H14F6N4O4 B5522931 ethyl [1-[(4,6-dimethoxy-2-pyrimidinyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5522931.png)
ethyl [1-[(4,6-dimethoxy-2-pyrimidinyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to ethyl [1-[(4,6-dimethoxy-2-pyrimidinyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate involves several steps, starting from basic pyrimidinyl precursors. For example, ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate and its analogues have been synthesized and tested for various activities, demonstrating the complex nature of synthesis involved in compounds with similar backbones (Palanki et al., 2002).
Scientific Research Applications
Synthesis of Potential Anticancer Agents
Researchers have explored the synthesis of compounds related to ethyl [1-[(4,6-dimethoxy-2-pyrimidinyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate for their potential as anticancer agents. One study involved the hydrolysis and subsequent reactions of a chloro group-containing carbamate to produce a series of compounds. These compounds were tested for their effects on the proliferation of cultured cells and survival rates in mice bearing leukemia, demonstrating the potential for anticancer applications (Temple et al., 1983).
Alterations for Antimitotic Activity
Further research into the modifications of carbamate groups in certain ethyl carbamate derivatives has revealed the importance of structural changes for enhancing antimitotic activity. Alterations at specific positions of the molecule significantly impacted its cytotoxicity and ability to inhibit mitosis in leukemia cells, suggesting a tailored approach could optimize therapeutic outcomes (Temple et al., 1991).
New Heterocyclic Systems
The chemical versatility of ethyl carbamate derivatives has facilitated the synthesis of new heterocyclic systems. For instance, reactions with alkyl mono- and di-halides have led to the creation of compounds containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties. These synthetic pathways open avenues for developing novel molecules with potential biological activities (Sirakanyan et al., 2015).
Phosphine-Catalyzed Annulations
An innovative approach to synthesizing highly functionalized tetrahydropyridines involves phosphine-catalyzed [4 + 2] annulations. This method leverages ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon to undergo annulation with N-tosylimines, yielding tetrahydro-pyridine-3-carboxylates. Such chemical strategies demonstrate the utility of ethyl carbamate derivatives in facilitating complex organic reactions (Zhu et al., 2003).
Safety and Hazards
properties
IUPAC Name |
ethyl N-[2-[(4,6-dimethoxypyrimidin-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F6N4O4/c1-4-26-9(23)22-10(11(13,14)15,12(16,17)18)21-8-19-6(24-2)5-7(20-8)25-3/h5H,4H2,1-3H3,(H,22,23)(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJPOXOAJGRKDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=NC(=CC(=N1)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F6N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.